molecular formula C25H20O5 B11665302 benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11665302
M. Wt: 400.4 g/mol
InChI Key: YMHVZSUPXSWLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate: is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C24H20O5, is characterized by the presence of a benzyl group, a chromen moiety, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-ol with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the chromen moiety, potentially converting the ketone group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde derivatives.
  • Reduction of the chromen moiety can produce hydroxylated derivatives.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromen derivatives with potential biological activities .

Biology and Medicine: Chromen derivatives, including benzyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, are studied for their anti-inflammatory, antioxidant, and anticancer properties. They are also investigated for their potential as enzyme inhibitors and antimicrobial agents .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, fragrances, and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various fine chemicals .

Mechanism of Action

The mechanism of action of benzyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is primarily related to its interaction with biological targets such as enzymes and receptors. The chromen moiety can interact with enzyme active sites, inhibiting their activity. Additionally, the compound’s antioxidant properties can neutralize free radicals, reducing oxidative stress in biological systems .

Comparison with Similar Compounds

  • 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
  • 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate
  • Benzyl 2-[(8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy]acetate

Comparison: Benzyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C25H20O5/c1-17-22(28-16-24(27)29-15-18-8-4-2-5-9-18)13-12-20-21(14-23(26)30-25(17)20)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

YMHVZSUPXSWLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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